molecular formula C9H5N3O2 B8460239 6-Cyano-2,3-dihydro-1,4-phthalazinedione

6-Cyano-2,3-dihydro-1,4-phthalazinedione

Cat. No. B8460239
M. Wt: 187.15 g/mol
InChI Key: JEKBGEUUSKEMAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06218392B1

Procedure details

4-Cyanophthalimide (80 g) was suspended in 1000 ml of ethanol, followed by the addition of 25 ml of hydrazine monohydrate. The obtained mixture was stirred at room temperature for 5 hours.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
1000 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]2[C:10](=[O:11])[NH:9][C:7](=[O:8])[C:6]2=[CH:12][CH:13]=1)#[N:2].O.[NH2:15]N>C(O)C>[C:1]([C:3]1[CH:4]=[C:5]2[C:6](=[CH:12][CH:13]=1)[C:7](=[O:8])[NH:15][NH:9][C:10]2=[O:11])#[N:2] |f:1.2|

Inputs

Step One
Name
Quantity
80 g
Type
reactant
Smiles
C(#N)C=1C=C2C(C(=O)NC2=O)=CC1
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
1000 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The obtained mixture was stirred at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
C(#N)C=1C=C2C(NNC(C2=CC1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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